AS-252424

PI3Kγ selectivity AS-605240 comparison isoform selectivity profiling

AS-252424 is the definitive PI3Kγ tool compound for unambiguous target attribution. It achieves 35% neutrophil reduction at 10 mg/kg oral dose with a 31-fold selectivity margin over PI3Kα, avoiding the confounding metabolic interference seen with pan-PI3K inhibitors like LY294002 or less selective analogs (AS-605240, 7.5-fold). Uniquely, it combines PI3Kγ blockade with ACSL4 binding and ferroptosis protection (IC50 2.2 μM in HT-1080), enabling dual-pathway dissection in renal IRI and ConA hepatitis models. Functionally validated in BMMCs (0.5–2.5 μM) for allergic inflammation studies, and kinome-profiled clean against 80+ kinases at 10 μM. This crystalline solid (≥98% HPLC) is DMSO-soluble (61 mg/mL) for flexible in vitro/in vivo formulation.

Molecular Formula C14H8FNO4S
Molecular Weight 305.28 g/mol
CAS No. 1138220-19-5
Cat. No. B7852565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAS-252424
CAS1138220-19-5
Molecular FormulaC14H8FNO4S
Molecular Weight305.28 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)O)C2=CC=C(O2)C=C3C(=O)NC(=O)S3
InChIInChI=1S/C14H8FNO4S/c15-7-1-3-9(10(17)5-7)11-4-2-8(20-11)6-12-13(18)16-14(19)21-12/h1-6,17H,(H,16,18,19)/b12-6-
InChIKeyOYYVWNDMOQPMGE-SDQBBNPISA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AS-252424 (CAS 900515-16-4) PI3Kγ Inhibitor for Inflammation and Immuno-Oncology Research Procurement


AS-252424 (CAS 900515-16-4) is a furan-2-ylmethylene thiazolidinedione small-molecule inhibitor that acts as a potent, ATP-competitive, and orally bioavailable inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ/p110γ) [1]. It belongs to the older-generation class of selective PI3Kγ inhibitors developed by Ares-Serono, alongside its structural analog AS-605240, and has been extensively characterized in preclinical models of inflammation, immuno-oncology, and mast cell-mediated allergic responses [2]. The compound is supplied as a crystalline solid (≥95-99% purity) for research use only and is soluble in DMSO at concentrations up to 61 mg/mL, enabling flexible formulation for both in vitro and in vivo applications .

Why PI3Kγ-Targeted Research Cannot Rely on Generic Substitution of AS-252424


The PI3Kγ isoform represents only one of four Class I PI3K catalytic subunits (α, β, γ, δ), each with distinct tissue distribution, upstream activation pathways, and downstream biological functions [1]. While PI3Kα and PI3Kβ are ubiquitously expressed and essential for cell proliferation and metabolism, PI3Kγ is predominantly expressed in leukocytes and couples primarily to G-protein-coupled receptors (GPCRs), making it a specialized target for modulating immune cell trafficking and inflammatory signaling [2]. Consequently, isoform-nonselective PI3K inhibitors (e.g., LY294002, wortmannin) or inhibitors with residual activity against PI3Kα produce confounding on-target toxicities and cannot reliably attribute observed phenotypes to PI3Kγ blockade [3]. Procurement of AS-252424 over generic or pan-PI3K alternatives is essential for studies requiring clean attribution of PI3Kγ-dependent pharmacology without PI3Kα-mediated metabolic interference or PI3Kβ/δ-driven off-target immune modulation.

Quantitative Evidence Guide: Differentiating AS-252424 from PI3Kγ Inhibitor Comparators


AS-252424 vs. AS-605240: Superior PI3Kα Selectivity Window for Cleaner PI3Kγ Phenotyping

AS-252424 exhibits approximately 4-fold greater selectivity for PI3Kγ over PI3Kα compared to its closest structural analog AS-605240. In cell-free enzymatic assays against human recombinant PI3K isoforms, AS-252424 demonstrates 31-fold selectivity for PI3Kγ (IC50 30 nM) over PI3Kα (IC50 940 nM) . In contrast, AS-605240 shows only 7.5-fold selectivity for PI3Kγ (IC50 8 nM) over PI3Kα (IC50 60 nM) [1]. This differential selectivity is critical because PI3Kα plays essential roles in cell proliferation and metabolism, and residual PI3Kα inhibition at experimental concentrations can confound the interpretation of PI3Kγ-specific phenotypes in animal models [2].

PI3Kγ selectivity AS-605240 comparison isoform selectivity profiling

Broad Kinase Selectivity Profile: Minimal Off-Target Activity Across 80 Kinases Except CK2

When screened against a panel of 80 diverse Ser/Thr and Tyr kinases at 10 μM, AS-252424 demonstrates no significant inhibitory activity against any kinase except for casein kinase 2 (CK2), for which it exhibits an IC50 of 20 nM [1]. This clean selectivity profile is documented in vendor datasheets and distinguishes AS-252424 from many other PI3K inhibitors that exhibit broader kinome cross-reactivity. Notably, AS-252424 shows minimal activity against PI3Kβ and PI3Kδ (IC50 >20 μM each), as well as against lipid kinases beyond PI3Kγ .

kinase selectivity off-target profiling CK2 inhibition

In Vivo Neutrophil Recruitment Reduction: 35% Inhibition at 10 mg/kg p.o. Matches PI3Kγ Knockout Phenotype

Oral administration of AS-252424 at 10 mg/kg produces a moderate reduction in neutrophil recruitment (35%), which closely approximates the phenotype observed in PI3Kγ-deficient mice . This in vivo functional validation confirms that AS-252424 achieves sufficient target engagement and systemic exposure following oral dosing to recapitulate the genetic knockout phenotype, providing a benchmark for dose selection in inflammatory and immuno-oncology studies. In contrast, AS-605240 at comparable oral doses achieves stronger PI3Kγ inhibition but carries a higher risk of PI3Kα-mediated confounding due to its narrower selectivity margin [1].

neutrophil recruitment in vivo pharmacology oral bioavailability

Metabolic Stability: Modest Microsomal Turnover Supports Acceptable Oral Exposure in Rodent Models

The modest pharmacokinetic properties of AS-252424 are not attributed to rapid oxidative metabolism: after 1 hour of incubation, microsomal metabolism is 16% in rat and 10% in human liver microsomes . This metabolic stability profile provides researchers with predictable in vivo exposure parameters for rodent studies and suggests that formulation optimization rather than intrinsic metabolic instability drives the compound's pharmacokinetic behavior. This contrasts with certain other thiazolidinedione-based PI3Kγ inhibitors that exhibit more rapid hepatic clearance.

microsomal stability pharmacokinetics oxidative metabolism

Dual PI3Kγ/ACSL4 Inhibition: Unique Ferroptosis-Modulating Activity Not Shared by Most PI3Kγ Inhibitors

AS-252424 exhibits a secondary pharmacological activity not observed with most PI3Kγ-selective inhibitors: inhibition of long-chain acyl-CoA synthetase 4 (ACSL4) with functional blockade of ferroptosis. AS-252424 binds to glutamine 464 of ACSL4 and inhibits its enzymatic activity, preventing RSL3-induced ferroptotic cell death in HT-1080 cells (IC50 = 2.2 μM) in an ACSL4-dependent manner [1][2]. In contrast, the comparator AS-605240 lacks documented ACSL4 inhibitory activity, making AS-252424 a unique dual-activity tool compound for investigating the intersection of PI3Kγ signaling and ferroptosis pathways in models of ischemia-reperfusion injury and inflammatory tissue damage .

ACSL4 inhibition ferroptosis ischemia-reperfusion injury

Mast Cell Functional Assays: AS-252424 Attenuates LTC4 Generation and Degranulation in BMMCs

In primary mouse bone marrow-derived mast cells (BMMCs), AS-252424 (0.5-2.5 μM) dramatically attenuates c-Kit ligand (KL)-induced leukotriene C4 (LTC4) generation and degranulation, effects associated with downregulation of cPLA2 and MAPK phosphorylation and inhibition of Ca2+ liberation [1][2]. While both AS-252424 and AS-605240 have been studied in mast cell models, the documented concentration-response relationship for AS-252424 in BMMCs provides a validated in vitro reference for researchers investigating PI3Kγ-dependent mast cell activation pathways relevant to allergic inflammation and asthma [3].

mast cell leukotriene C4 degranulation allergic inflammation

Optimal Research Applications for AS-252424 Based on Differentiated Evidence


PI3Kγ-Dependent Neutrophil and Leukocyte Trafficking Studies Requiring Clean Isoform Attribution

AS-252424 at 10 mg/kg oral dose reduces neutrophil recruitment by 35%, closely recapitulating the PI3Kγ knockout phenotype while maintaining a 31-fold selectivity margin over PI3Kα . This profile makes AS-252424 the preferred tool compound for acute inflammation models (peritonitis, surgical brain injury, ischemia-reperfusion) where unambiguous PI3Kγ target attribution is essential and PI3Kα-mediated confounding must be avoided. AS-605240, with its 7.5-fold selectivity margin, carries a higher risk of PI3Kα-related effects that may obscure PI3Kγ-specific conclusions [1].

Ferroptosis and ACSL4-Dependent Cell Death Pathway Investigation in Ischemia-Reperfusion Models

AS-252424 uniquely combines PI3Kγ inhibition with ACSL4 binding and ferroptosis protection (IC50 = 2.2 μM in HT-1080 cells), a dual activity not shared by AS-605240 or other PI3Kγ-selective inhibitors . This makes AS-252424 an indispensable tool for dissecting the intersection of PI3Kγ signaling and ferroptosis pathways in renal ischemia-reperfusion injury, concanavalin A-induced acute liver injury, and other models where both inflammatory cell recruitment and ferroptotic tissue damage contribute to pathology [1].

Mast Cell Biology and Allergic Inflammation Studies with Validated Concentration-Response Parameters

AS-252424 has been functionally validated in primary BMMCs at 0.5-2.5 μM, demonstrating robust attenuation of KL-induced LTC4 generation, degranulation, and downstream cPLA2/MAPK phosphorylation . This established concentration range and mechanistic characterization provide researchers with a reproducible experimental framework for investigating PI3Kγ-dependent mast cell activation pathways in allergic inflammation, asthma models, and mast cell-mediated immune responses [1].

In Vitro Kinase Selectivity Benchmarking and Off-Target Control Studies

With its documented clean profile against 80 Ser/Thr and Tyr kinases at 10 μM (no significant inhibition except CK2, IC50 = 20 nM), AS-252424 serves as a benchmark PI3Kγ-selective control for studies comparing broader-spectrum or less selective PI3K inhibitors . Its minimal off-target kinome footprint enables researchers to attribute observed cellular phenotypes specifically to PI3Kγ blockade rather than to confounding kinase inhibition, reducing the need for secondary control compounds in cell-based screening assays [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for AS-252424

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.